molecular formula C10H12O B1331391 (2,3-Dihydro-1H-inden-1-yl)methanol CAS No. 1196-17-4

(2,3-Dihydro-1H-inden-1-yl)methanol

Cat. No. B1331391
CAS RN: 1196-17-4
M. Wt: 148.2 g/mol
InChI Key: GJZQCDPVYVQVBP-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-1H-inden-1-yl)methanol” is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.20 g/mol . The IUPAC name for this compound is 2,3-dihydro-1H-inden-1-ylmethanol .


Synthesis Analysis

The synthesis of “(2,3-Dihydro-1H-inden-1-yl)methanol” and its derivatives has been described in several studies . For instance, one study describes the synthesis of this compound from the corresponding 4-nitro-3-phenylbutanoic acid .


Molecular Structure Analysis

The molecular structure of “(2,3-Dihydro-1H-inden-1-yl)methanol” can be represented by the canonical SMILES string: C1CC2=CC=CC=C2C1CO . The InChI representation of the molecule is InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2 .


Physical And Chemical Properties Analysis

“(2,3-Dihydro-1H-inden-1-yl)methanol” has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 148.088815002 g/mol . The Topological Polar Surface Area is 20.2 Ų .

Scientific Research Applications

  • Pharmaceuticals

    • Summary of Application : This compound has been used in the synthesis of pharmaceuticals.
    • Methods of Application : Again, the specific methods can vary, but it is generally used as a starting material in the synthesis of various pharmaceutical compounds.
    • Results or Outcomes : The use of this compound in pharmaceutical synthesis can lead to the production of a variety of drugs.
  • Alzheimer’s Disease Treatment

    • Summary of Application : A study has described the use of 2,3-dihydro-1H-inden-1-ones, which are derivatives of “(2,3-Dihydro-1H-inden-1-yl)methanol”, as dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) .
    • Methods of Application : The study involved the design, synthesis, and evaluation of twenty-eight novel 2,3-dihydro-1H-inden-1-ones .
    • Results or Outcomes : Both PDE4 and AChE inhibitors display improvement in cognitive and memory function .
  • Material Science

    • Summary of Application : This compound can be used in the field of material science .
    • Methods of Application : It can be used as a starting material in the synthesis of various materials .
    • Results or Outcomes : The use of this compound in material science can lead to the production of a variety of materials .
  • Chemical Synthesis

    • Summary of Application : “(2,3-Dihydro-1H-inden-1-yl)methanamine”, a derivative of “(2,3-Dihydro-1H-inden-1-yl)methanol”, can be used in chemical synthesis .
    • Methods of Application : It can be used as a reactant in various chemical reactions .
    • Results or Outcomes : The outcomes of these reactions can vary widely, but the use of this compound as a reagent can facilitate the synthesis of a variety of chemical compounds .
  • Antimicrobial Potential

    • Summary of Application : Certain derivatives of “(2,3-Dihydro-1H-inden-1-yl)methanol” have shown good antimicrobial potential .
    • Methods of Application : These derivatives can be synthesized and tested against various microbial strains .
    • Results or Outcomes : The results of these tests can provide valuable information about the antimicrobial potential of these compounds .
  • Chemical Industry

    • Summary of Application : “(2,3-Dihydro-1H-inden-1-yl)methanamine”, a derivative of “(2,3-Dihydro-1H-inden-1-yl)methanol”, can be used in the chemical industry .
    • Methods of Application : It can be used as a reactant in various chemical reactions .
    • Results or Outcomes : The outcomes of these reactions can vary widely, but the use of this compound as a reagent can facilitate the synthesis of a variety of chemical compounds .
  • Material Production

    • Summary of Application : “(2,3-Dihydro-1H-inden-5-yl)methanol” can be used in the production of various materials .
    • Methods of Application : It can be used as a starting material in the synthesis of various materials .
    • Results or Outcomes : The use of this compound in material production can lead to the production of a variety of materials .
  • Anti-HIV Treatment

    • Summary of Application : A series of novel indolyl and oxochromenyl xanthenone derivatives, which can be synthesized from “(2,3-Dihydro-1H-inden-1-yl)methanol”, have shown potential as an anti-HIV-1 treatment .
    • Methods of Application : These derivatives can be synthesized and tested against the HIV-1 virus .
    • Results or Outcomes : The results of these tests can provide valuable information about the anti-HIV potential of these compounds .

Future Directions

The future directions for the study of “(2,3-Dihydro-1H-inden-1-yl)methanol” and its derivatives could involve further exploration of their biological activities. For instance, some related compounds have shown potential as selective 5-HT2A receptor agonists , suggesting possible applications in the field of neuroscience or pharmacology.

properties

IUPAC Name

2,3-dihydro-1H-inden-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZQCDPVYVQVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297411
Record name 1-Indanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-1H-inden-1-yl)methanol

CAS RN

1196-17-4
Record name 1-Indanmethanol
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Record name 1-Indanmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-inden-1-ylmethanol
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Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (4.7 g) in diethyl ether (200 ml) was added dropwise a solution of AlCl3 in diethyl ether (200 ml). A solution of 1-indanecarboxylic acid (10 g) (prepared according to the method of Hansen et al. Helv. Chim. Acta 1982, 33, 325-343) in dry tetrahydrofuran (200 ml) was added drop-wise at 10-15° C. The mixture was finally stirred at room temperature for 1.5 hours. Excess AlH3 was destroyed by addition of concentrated aqueous NaOH solution (25 ml) at 0° C. Precipitated inorganic salts were filtered off and the solvents evaporated in vacuo leaving 6.8 g of the title compound 1a as a viscous oil which was used without further purification.
Quantity
4.7 g
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200 mL
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200 mL
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10 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2,3-dihydro-1H-inden-1-carboxylic acid (0.50 g) in tetrahydrofuran (5.0 mL), lithium aluminum hydride (0.18 g) was added under ice-cooling and the resultant reaction mixture was stirred at room temperature for 30 minutes. To the reaction mixture, water was added under ice-cooling and the resultant reaction mixture was extracted with ethyl acetate. The organic phase was washed with a saturated saline and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography (eluate: n-hexane:ethyl acetate=85:15 to 75:25) to obtain the subject compound (445 mg) as a colorless oil.
Quantity
0.5 g
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0.18 g
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5 mL
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Synthesis routes and methods IV

Procedure details

150 mg (0.92 mmol) of indan-1-carboxylic acid compound was dissolved in 9 mL of tetrahydrofuran, and then 105 mg (2.77 mmol) of lithium aluminum hydride was added at 0° C. and stirred at room temperature for 2 hours. Water was slowly added to quench the reaction, and when a gel was formed by adding ethyl acetate, the celite was filtered. Then, the residue was dissolved again in 20 mL of ethyl acetate and the organic layer was washed with distilled water three times. The organic layer was dried with anhydrous sodium sulfate and filtered, and the filtrate was concentrated under reduced pressure to give 124 mg of colorless oil (yield: 91%).
Quantity
150 mg
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9 mL
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105 mg
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 3
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 4
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 5
(2,3-Dihydro-1H-inden-1-yl)methanol
Reactant of Route 6
(2,3-Dihydro-1H-inden-1-yl)methanol

Citations

For This Compound
10
Citations
A Ahmad, LF Silva Jr - The Journal of organic chemistry, 2016 - ACS Publications
The iodine(III)-mediated asymmetric oxidative rearrangement of 1,2-dihydronaphthalenes was investigated to prepare optically active 1-substituted indanes. The chiral hypervalent …
Number of citations: 41 pubs.acs.org
FA Siqueira, EE Ishikawa, A Fogaça… - Journal of the Brazilian …, 2011 - SciELO Brasil
A metal-free protocol was developed to synthesize indanes by ring contraction of 1, 2-dihydronaphthalenes promoted by PhI(OH)OTs (HTIB or Koser's reagent). This oxidative …
Number of citations: 34 www.scielo.br
CJ Fritschi - 2023 - search.proquest.com
An estimated 38 million people globally are currently living with human immunodeficiency virus (HIV-1). While HIV-1 can be effectively treated with antiretroviral therapy (ART), the …
Number of citations: 0 search.proquest.com
A Ahmad - 2015 - teses.usp.br
In the first section this thesis includes the reactivity of various oxygen-containing benzofused cyclic alkenes with HTIB (Hydroxy(tosyloxy)iodobenzene). Instead of getting ring …
Number of citations: 3 www.teses.usp.br
AM Bergmann - 2020 - search.proquest.com
The employment of base metals, such as Cu, as an alternative to traditionally used Pd catalysts in cross-coupling reactions is a growing area of interest. We have developed strategies …
Number of citations: 0 search.proquest.com
F Rabasa-Alcaniz, A Asensio… - The Journal of …, 2017 - ACS Publications
The intramolecular 1,3-dipolar cycloaddition of ortho-substituted 1,1,1-trifluoromethylstyrene-derived nitrones is described. Tricyclic fused isoxazolidines were obtained as major or …
Number of citations: 21 pubs.acs.org
SK Dorn - 2022 - search.proquest.com
Alkene difunctionalization is a useful method for the rapid generation of complex molecular scaffolds from simple, widely available compounds. Cu/Pd cooperative catalysis is an …
Number of citations: 0 search.proquest.com
FRS Alves, RM Couñago, S Laufer - International Journal of Molecular …, 2020 - mdpi.com
This paper focuses on new derivatives bearing an oxetane group to extend accessible chemical space for further identification of kinase inhibitors. The ability to modulate kinase activity …
Number of citations: 3 www.mdpi.com
L Motta, LF Silva, IR Maia - ABSTRACTS …, 2012 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
RS Martins, A Ahmad, LF Silva Jr, LH Andrade
Number of citations: 0

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